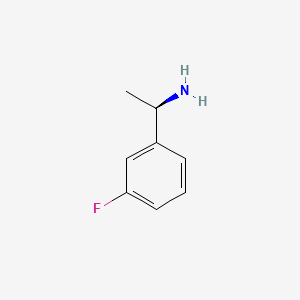

(R)-1-(3-fluorophenyl)ethanamine

CAS No.: 761390-58-3

Cat. No.: VC2351586

Molecular Formula: C8H10FN

Molecular Weight: 139.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 761390-58-3 |

|---|---|

| Molecular Formula | C8H10FN |

| Molecular Weight | 139.17 g/mol |

| IUPAC Name | (1R)-1-(3-fluorophenyl)ethanamine |

| Standard InChI | InChI=1S/C8H10FN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m1/s1 |

| Standard InChI Key | ASNVMKIDRJZXQZ-ZCFIWIBFSA-N |

| Isomeric SMILES | C[C@H](C1=CC(=CC=C1)F)N |

| SMILES | CC(C1=CC(=CC=C1)F)N |

| Canonical SMILES | CC(C1=CC(=CC=C1)F)N |

Introduction

Chemical Structure and Properties

(R)-1-(3-Fluorophenyl)ethanamine, also known as (R)-1-(3-fluorophenyl)ethylamine, is a chiral molecule with the R-configuration at its stereogenic center. This compound contains a phenyl ring with a fluorine substitution at the meta position (position 3), and an amino group attached to a chiral carbon.

Basic Chemical Information

The compound is characterized by specific chemical identifiers and physical properties that define its structure and behavior in chemical reactions.

Table 1: Chemical Properties of (R)-1-(3-Fluorophenyl)ethanamine

| Property | Value |

|---|---|

| CAS Number | 761390-58-3 |

| Molecular Formula | C8H10FN |

| Molecular Weight | 139.17 g/mol |

| IUPAC Name | (1R)-1-(3-fluorophenyl)ethanamine |

| Standard InChIKey | ASNVMKIDRJZXQZ-ZCFIWIBFSA-N |

| Appearance | Not specified in literature |

The compound features a single chiral center with the R-configuration, which is critical for its applications in asymmetric synthesis . Its structure includes a benzene ring with a fluorine atom at position 3, and an amino group attached to the chiral carbon atom that also bears a methyl group .

Structural Identifiers

For research and database purposes, (R)-1-(3-fluorophenyl)ethanamine is cataloged using several standard chemical identifiers that enable precise identification and differentiation from similar compounds.

Table 2: Structural Identifiers

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C8H10FN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m1/s1 |

| Isomeric SMILES | CC@HN |

| Canonical SMILES | CC(C1=CC(=CC=C1)F)N |

| European Community (EC) Number | 691-826-6 |

These identifiers provide unambiguous ways to refer to the exact structure of the compound, including its stereochemical configuration . The InChI string and SMILES notations incorporate the chiral information, making them valuable in computational chemistry and database searches.

Synthesis and Applications

The synthesis and applications of (R)-1-(3-fluorophenyl)ethanamine reflect its importance in pharmaceutical chemistry and organic synthesis.

Applications in Pharmaceutical Chemistry

(R)-1-(3-fluorophenyl)ethanamine serves as an important intermediate in pharmaceutical synthesis. Its applications include:

-

As a building block in the synthesis of active pharmaceutical ingredients (APIs)

-

In asymmetric synthesis where the (R) configuration is required for specific biological activities

-

As a precursor for drugs targeting various biological pathways

-

In the preparation of compounds with stereoselective properties

The compound's chiral center allows it to participate in stereoselective reactions, which are crucial for producing drugs with specific biological activities. This stereoselectivity is often essential for drug efficacy and safety, as different enantiomers may exhibit different pharmacological properties.

Research Findings and Pharmaceutical Relevance

Role in Organic Synthesis

Research on (R)-1-(3-fluorophenyl)ethanamine often focuses on its role in organic synthesis and potential applications in pharmaceutical chemistry. The compound's chiral center allows it to participate in stereoselective reactions, which are crucial for producing drugs with specific biological activities.

The fluorine substitution at the meta position of the phenyl ring provides unique electronic and steric properties that can influence the reactivity and binding characteristics of the resulting compounds. These properties make it valuable for medicinal chemistry applications where fluorine substitution is often employed to enhance metabolic stability, lipophilicity, and binding affinity.

Stereochemical Significance

The stereochemical configuration of (R)-1-(3-fluorophenyl)ethanamine is critical in determining the biological activity of the compounds synthesized from it. In pharmaceutical development, obtaining the correct stereoisomer is essential as different enantiomers can have drastically different biological effects.

The R-configuration at the stereogenic center provides a specific three-dimensional arrangement that can lead to selective binding with biological targets, potentially resulting in enhanced efficacy and reduced side effects in the final pharmaceutical products.

| Category | Details |

|---|---|

| GHS Pictogram | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H302-H315-H319-H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation) |

| Precautionary Statements | P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362+P364-P403+P233-P405-P501 |

These safety classifications indicate that the compound should be handled with appropriate personal protective equipment, including gloves and eye protection, and used in well-ventilated areas .

Multiple suppliers provide this compound in various quantities, typically with disclaimers restricting its use to research purposes only .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume